molecular formula C34H43NO4 B12721154 6,14-Ethenomorphinan-7-methanol, 3-butoxy-alpha,17-dimethyl-4,5-epoxy-6-methoxy-alpha-(2-phenylethyl)-, (5-alpha,7-alpha(R))- CAS No. 61520-40-9

6,14-Ethenomorphinan-7-methanol, 3-butoxy-alpha,17-dimethyl-4,5-epoxy-6-methoxy-alpha-(2-phenylethyl)-, (5-alpha,7-alpha(R))-

Cat. No.: B12721154
CAS No.: 61520-40-9
M. Wt: 529.7 g/mol
InChI Key: FTLVLQISDZTLTJ-NYWRNIHRSA-N
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Preparation Methods

The synthesis of 6,14-Ethenomorphinan-7-methanol, 3-butoxy-alpha,17-dimethyl-4,5-epoxy-6-methoxy-alpha-(2-phenylethyl)-, (5-alpha,7-alpha®)- involves multiple steps, including the formation of the morphinan core structure followed by various functional group modifications. The specific synthetic routes and reaction conditions are proprietary and often involve advanced organic synthesis techniques . Industrial production methods typically employ large-scale organic synthesis with stringent control over reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Various nucleophilic substitution reactions can occur, especially at the methoxy and butoxy groups.

Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

6,14-Ethenomorphinan-7-methanol, 3-butoxy-alpha,17-dimethyl-4,5-epoxy-6-methoxy-alpha-(2-phenylethyl)-, (5-alpha,7-alpha®)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,14-Ethenomorphinan-7-methanol, 3-butoxy-alpha,17-dimethyl-4,5-epoxy-6-methoxy-alpha-(2-phenylethyl)-, (5-alpha,7-alpha®)- involves its interaction with specific molecular targets, such as opioid receptors. It binds to these receptors, modulating their activity and leading to various physiological effects. The pathways involved include signal transduction mechanisms that alter cellular responses .

Comparison with Similar Compounds

Compared to other morphinan derivatives, 6,14-Ethenomorphinan-7-methanol, 3-butoxy-alpha,17-dimethyl-4,5-epoxy-6-methoxy-alpha-(2-phenylethyl)-, (5-alpha,7-alpha®)- is unique due to its specific functional groups and stereochemistry. Similar compounds include:

    Morphine: A well-known opioid with significant analgesic properties.

    Codeine: Another opioid used for its analgesic and antitussive effects.

    Oxycodone: A semi-synthetic opioid used for pain management.

The uniqueness of 6,14-Ethenomorphinan-7-methanol, 3-butoxy-alpha,17-dimethyl-4,5-epoxy-6-methoxy-alpha-(2-phenylethyl)-, (5-alpha,7-alpha®)- lies in its specific chemical structure, which imparts distinct pharmacological properties .

Properties

CAS No.

61520-40-9

Molecular Formula

C34H43NO4

Molecular Weight

529.7 g/mol

IUPAC Name

(2R)-2-[(2S,6R,14R,15S,16R)-11-butoxy-15-methoxy-5-methyl-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11,18-tetraen-16-yl]-4-phenylbutan-2-ol

InChI

InChI=1S/C34H43NO4/c1-5-6-20-38-25-13-12-24-21-27-32-16-17-34(37-4,30-33(32,18-19-35(27)3)28(24)29(25)39-30)26(22-32)31(2,36)15-14-23-10-8-7-9-11-23/h7-13,16-17,26-27,30,36H,5-6,14-15,18-22H2,1-4H3/t26-,27-,30-,31-,32?,33+,34+/m1/s1

InChI Key

FTLVLQISDZTLTJ-NYWRNIHRSA-N

Isomeric SMILES

CCCCOC1=C2C3=C(C[C@@H]4C56[C@]3(CCN4C)[C@@H](O2)[C@](C=C5)([C@H](C6)[C@@](C)(CCC7=CC=CC=C7)O)OC)C=C1

Canonical SMILES

CCCCOC1=C2C3=C(CC4C56C3(CCN4C)C(O2)C(C=C5)(C(C6)C(C)(CCC7=CC=CC=C7)O)OC)C=C1

Origin of Product

United States

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